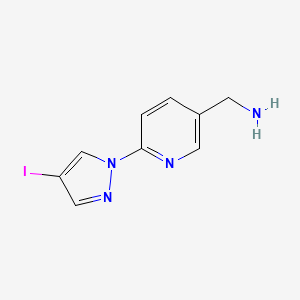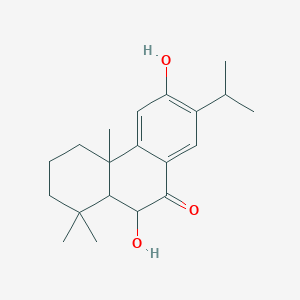
(6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(4-Yodo-1H-pirazol-1-il)piridin-3-il)metanamina es un compuesto heterocíclico que presenta un anillo de piridina sustituido con un anillo de pirazol y un átomo de yodo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (6-(4-Yodo-1H-pirazol-1-il)piridin-3-il)metanamina típicamente implica reacciones de varios pasos a partir de precursores disponibles comercialmente. Una ruta común incluye la yodación de un derivado de pirazol seguido de la unión con una unidad de piridina
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(6-(4-Yodo-1H-pirazol-1-il)piridin-3-il)metanamina puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de yodo puede ser reemplazado por otros sustituyentes a través de la sustitución nucleofílica.
Oxidación y reducción: El compuesto puede ser oxidado o reducido en condiciones apropiadas, afectando los anillos de pirazol o piridina.
Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento cruzado, como las reacciones de Suzuki o Heck, para formar estructuras más complejas.
Reactivos y condiciones comunes
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Acoplamiento: Catalizadores de paladio y ligandos apropiados para reacciones de acoplamiento cruzado.
Productos principales
Los productos principales dependen de las reacciones específicas, pero pueden incluir varios derivados sustituidos del compuesto original, como diferentes versiones halogenadas o alquiladas.
Aplicaciones Científicas De Investigación
Química
En química, (6-(4-Yodo-1H-pirazol-1-il)piridin-3-il)metanamina se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y el desarrollo de nuevos compuestos.
Biología y medicina
En la investigación biológica y medicinal, este compuesto se investiga por su potencial como farmacóforo en el diseño de fármacos. Su capacidad para interactuar con varios objetivos biológicos lo convierte en un candidato para desarrollar nuevos agentes terapéuticos, particularmente en oncología y enfermedades infecciosas.
Industria
En la industria, el compuesto se puede utilizar en el desarrollo de materiales avanzados, como semiconductores orgánicos o catalizadores. Sus propiedades estructurales lo hacen adecuado para aplicaciones que requieren características electrónicas o catalíticas específicas.
Mecanismo De Acción
El mecanismo de acción de (6-(4-Yodo-1H-pirazol-1-il)piridin-3-il)metanamina depende de su aplicación específica. En química medicinal, puede actuar uniéndose a enzimas o receptores específicos, modulando así su actividad. El átomo de yodo y los anillos heterocíclicos pueden interactuar con varios objetivos moleculares, influyendo en las vías biológicas y los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
- (6-(4-Fluoro-1H-pirazol-1-il)piridin-3-il)metanamina
- (6-(4-Cloro-1H-pirazol-1-il)piridin-3-il)metanamina
- (6-(4-Bromo-1H-pirazol-1-il)piridin-3-il)metanamina
Unicidad
La singularidad de (6-(4-Yodo-1H-pirazol-1-il)piridin-3-il)metanamina reside en la presencia del átomo de yodo, que puede influir significativamente en su reactividad e interacción con los objetivos biológicos. En comparación con sus análogos fluoro, cloro y bromo, el derivado de yodo puede exhibir diferentes propiedades farmacocinéticas y farmacodinámicas, lo que lo convierte en un compuesto valioso para aplicaciones específicas.
Esta descripción detallada proporciona una comprensión integral de (6-(4-Yodo-1H-pirazol-1-il)piridin-3-il)metanamina, cubriendo su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares
Propiedades
Fórmula molecular |
C9H9IN4 |
|---|---|
Peso molecular |
300.10 g/mol |
Nombre IUPAC |
[6-(4-iodopyrazol-1-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C9H9IN4/c10-8-5-13-14(6-8)9-2-1-7(3-11)4-12-9/h1-2,4-6H,3,11H2 |
Clave InChI |
BHUAKTFITLEDDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1CN)N2C=C(C=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid](/img/structure/B12103357.png)


![[(2R)-5,5-Dimethyloxolan-2-yl]methanamine](/img/structure/B12103372.png)


![3-Ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene](/img/structure/B12103387.png)


![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride](/img/structure/B12103408.png)


![7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12103422.png)
